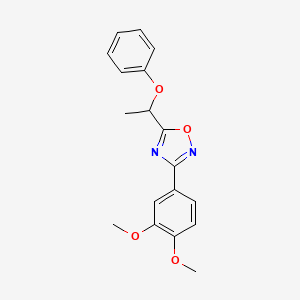
2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, also known as L161,240, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective antagonist of the CB1 cannabinoid receptor, which is involved in a variety of physiological processes, including pain perception, appetite regulation, and mood.
Wirkmechanismus
The CB1 cannabinoid receptor is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor by endogenous cannabinoids or exogenous compounds can have a variety of effects on the body, including pain relief, appetite stimulation, and mood modulation. 2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide acts as a selective antagonist of the CB1 receptor, blocking its activation by endogenous cannabinoids or other compounds.
Biochemical and Physiological Effects
Studies have shown that this compound can have a variety of biochemical and physiological effects, depending on the specific experimental conditions. For example, it has been shown to reduce food intake in rats, suggesting a potential role in appetite regulation. It has also been shown to have analgesic effects in animal models of pain, suggesting a potential role in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide in lab experiments is its selective antagonism of the CB1 cannabinoid receptor. This allows researchers to study the specific effects of blocking this receptor without interference from other signaling pathways. However, one limitation is that the compound may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide. One area of interest is its potential role in the treatment of obesity and related metabolic disorders. Another area of interest is its potential role in pain management, particularly in chronic pain conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and biochemistry. Its selective antagonism of the CB1 cannabinoid receptor makes it a useful tool for studying the role of this receptor in various physiological processes.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-8-13(9(2)17-16-8)15-12(18)7-19-11-5-3-10(14)4-6-11/h3-6H,7H2,1-2H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHSAQQXGLTIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[(3-cyano-6-methylpyridin-2-yl)thio]methyl}benzoic acid](/img/structure/B4420223.png)


![2-{[3-cyano-6-(2-thienyl)pyridin-2-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4420228.png)
![6-[(E)-2-(4-chlorophenyl)vinyl]-3-pyrazin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4420235.png)

![7-methyl-5-oxo-N-propyl-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B4420248.png)

![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B4420277.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylpropanamide](/img/structure/B4420284.png)
![methyl 4-(5-{[(2-furylmethyl)amino]methyl}-2-furyl)benzoate hydrochloride](/img/structure/B4420292.png)

